molecular formula C20H16Br2 B15416088 2',5'-Bis(bromomethyl)-p-terphenyl CAS No. 135078-57-8

2',5'-Bis(bromomethyl)-p-terphenyl

Cat. No.: B15416088
CAS No.: 135078-57-8
M. Wt: 416.1 g/mol
InChI Key: CNUKTVGASNTASU-UHFFFAOYSA-N
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Description

2',5'-Bis(bromomethyl)-p-terphenyl is a brominated aromatic compound featuring a p-terphenyl backbone (three linearly fused benzene rings) with bromomethyl (–CH₂Br) substituents at the 2' and 5' positions. The bromomethyl groups serve as reactive sites for further functionalization, enabling cross-linking or polymerization .

Key structural attributes include:

  • Molecular formula: C₂₀H₁₆Br₂.
  • Extended conjugation: The terphenyl core provides a rigid, planar structure, which may influence optical properties and intermolecular interactions.
  • Substituent positioning: Bromomethyl groups at the 2' and 5' positions create steric and electronic effects distinct from para-substituted analogs.

Properties

CAS No.

135078-57-8

Molecular Formula

C20H16Br2

Molecular Weight

416.1 g/mol

IUPAC Name

1,4-bis(bromomethyl)-2,5-diphenylbenzene

InChI

InChI=1S/C20H16Br2/c21-13-17-12-20(16-9-5-2-6-10-16)18(14-22)11-19(17)15-7-3-1-4-8-15/h1-12H,13-14H2

InChI Key

CNUKTVGASNTASU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2CBr)C3=CC=CC=C3)CBr

Origin of Product

United States

Comparison with Similar Compounds

4,4'-Bis(bromomethyl)-1,1'-biphenyl

  • Molecular formula : C₁₄H₁₂Br₂.
  • Molecular weight : 340.05 g/mol.
  • Substituents : Bromomethyl groups at the 4 and 4' positions of a biphenyl core.
  • Physical properties : Melting point 170–173°C; solid at ambient temperature; soluble in chloroform .
  • Structural features :
    • Symmetrical para-substitution enables linear packing in crystal lattices.
    • Dominated by Br···Br interactions (≤4.0 Å) and weak C–H···Br hydrogen bonds, forming layered structures .
  • Applications : Intermediate in organic synthesis, particularly for polymers or ligands.

Comparison with 2',5'-Bis(bromomethyl)-p-terphenyl :

  • The terphenyl derivative has a larger conjugated system (three vs.
  • Substituent positions (2',5' vs. 4,4') lead to divergent packing motifs. For example, terphenyl derivatives may adopt 3D Br···Br networks, whereas biphenyl analogs form 2D layers .

2,5-Bis(4-bromophenyl)-p-xylene

  • Molecular formula : C₂₀H₁₆Br₂.
  • Molecular weight : 416.1 g/mol.
  • Substituents : Two 4-bromophenyl groups attached to a p-xylene backbone.
  • Structural features :
    • Bromine atoms are positioned on the para carbons of the phenyl substituents.
    • Higher hydrophobicity (logP = 8.1) due to the xylene core and bromine atoms .
  • Applications: Potential use in liquid crystals or as a monomer for high-performance polymers.

Comparison with this compound :

  • The terphenyl compound contains bromomethyl (–CH₂Br) groups, which are more reactive than bromophenyl (–C₆H₄Br) groups. This makes the former more suitable for nucleophilic substitution reactions.
  • The xylene derivative lacks bromomethyl reactivity but offers enhanced solubility in non-polar solvents due to its alkyl backbone.

1,3,5-Tris(bromomethyl)benzene

  • Molecular formula : C₉H₇Br₃.
  • Molecular weight : 345.88 g/mol.
  • Substituents : Three bromomethyl groups at the 1, 3, and 5 positions of a benzene ring.
  • Structural features :
    • Trigonal symmetry promotes the formation of 3D coordination polymers.
    • Exhibits Br···Br interactions forming Br₃ triangular motifs in crystal packing .
  • Applications : Cross-linking agent in polymer chemistry.

Comparison with this compound :

  • The terphenyl compound has fewer bromomethyl groups (two vs. three) but a larger aromatic core, balancing reactivity and structural rigidity.
  • The terphenyl’s elongated structure may facilitate anisotropic charge transport in materials.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Solubility Key Interactions
This compound C₂₀H₁₆Br₂ 416.1 2',5' on terphenyl Not reported Likely low Br···Br, C–H···Br
4,4'-Bis(bromomethyl)-1,1'-biphenyl C₁₄H₁₂Br₂ 340.05 4,4' on biphenyl 170–173 Chloroform Br···Br, layered
2,5-Bis(4-bromophenyl)-p-xylene C₂₀H₁₆Br₂ 416.1 4,4' on xylene Not reported Non-polar solvents N/A
1,3,5-Tris(bromomethyl)benzene C₉H₇Br₃ 345.88 1,3,5 on benzene Not reported Polar aprotic solvents Br···Br, Br₃ motifs

Research Findings and Implications

  • Crystal Packing : The terphenyl derivative’s Br···Br interactions likely form complex 3D networks, as seen in related compounds like (bromomethyl)-p-dibromobenzene, which exhibits ribbons of Br₄ quadrilaterals . This contrasts with the layered structures of biphenyl analogs.
  • Thermal Stability : Higher molecular weight and extended conjugation in terphenyl derivatives may improve thermal resistance compared to smaller analogs like 4,4'-bis(bromomethyl)-1,1'-biphenyl.

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